2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid

説明

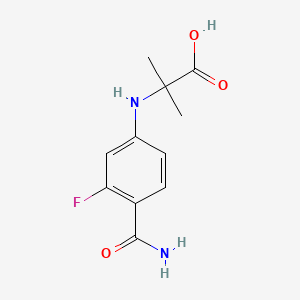

Chemical Structure: The compound, with the IUPAC name 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid (CAS: 1242137-20-7), features a 2-methylpropanoic acid backbone linked via an amino group to a 3-fluoro-4-carbamoyl-substituted phenyl ring (Fig. 1). Its molecular formula is C₁₁H₁₃FN₂O₃, and it is structurally characterized by:

- A carbamoyl group (-CONH₂) at the para position of the phenyl ring.

- A fluorine atom at the meta position.

- A branched methyl group on the propanoic acid moiety.

Relevance: This compound is associated with the parent drug enzalutamide, a nonsteroidal antiandrogen used in prostate cancer therapy .

特性

IUPAC Name |

2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-11(2,10(16)17)14-6-3-4-7(9(13)15)8(12)5-6/h3-5,14H,1-2H3,(H2,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQJUHYDJFUQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid typically involves the following steps:

Nitration and Reduction: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline. This intermediate is then reduced to 4-fluoro-3-aminophenylamine.

Carbamoylation: The 4-fluoro-3-aminophenylamine is reacted with a suitable carbamoylating agent, such as isocyanates, to introduce the carbamoyl group.

Coupling Reaction: The resulting 4-carbamoyl-3-fluoroaniline is then coupled with 2-methylpropanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Conversion to amines or other reduced derivatives.

Substitution: Formation of substituted aromatic compounds with different functional groups.

科学的研究の応用

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

作用機序

The mechanism of action of 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituent Position and Type

Key Observations :

- Carbamoyl vs.

- Fluorine vs. Chlorine : The meta-fluorine in the target compound may reduce metabolic degradation compared to chlorine, as seen in fluorinated PET tracers like FACBC .

Lipophilicity and Pharmacokinetics

Lipophilicity (log k) data from HPLC studies () highlight critical trends:

Anticancer Agents

- Phenoxyaromatic Acid Analogues (): Compounds like 2-(4-((3,5-dimethylphenyl)carbamoyl)phenoxy)-2-methylpropanoic acid (19b) share the carbamoyl-phenoxy motif. These act as radiotherapy sensitizers, suggesting the target compound’s carbamoyl group may enhance DNA-targeting efficacy .

Metabolic Stability

- FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid): Fluorination at meta (as in the target compound) improves resistance to enzymatic degradation, as demonstrated by FACBC’s prolonged tumor retention in PET imaging .

生物活性

2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid, also known by its CAS number 1289942-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅FN₂O₃

- Molecular Weight : 254.26 g/mol

- Structure : The compound features a fluorinated phenyl ring and a carbamoyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with amino acid transport systems. Research indicates that it serves as a substrate for system-A amino acid transporters, facilitating cellular uptake in various cell types, including cancer cells .

Antitumor Activity

A study on the biodistribution of related compounds demonstrated that fluorinated amino acids can exhibit significant tumor uptake. For instance, compounds similar to this compound showed tumor-to-normal brain ratios ranging from 20:1 to 115:1 in rat models with intracranial tumors. This suggests potential applications in targeted cancer therapies .

Case Study 1: In Vitro Studies

In vitro assays have shown that this compound can inhibit amino acid uptake in gliosarcoma cells. Specifically, the uptake was significantly reduced in the presence of competitive inhibitors such as MeAIB and BCH, indicating that the compound may modulate amino acid transport pathways crucial for tumor growth .

Case Study 2: Biodistribution Analysis

In vivo studies further elucidated the pharmacokinetics of the compound. The high tumor-to-normal tissue ratios observed suggest that it could be utilized as a tracer in imaging studies or as a therapeutic agent targeting amino acid metabolism in tumors .

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, preliminary hazard statements indicate potential risks such as skin irritation and eye damage upon exposure . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1289942-66-0 |

| Molecular Weight | 254.26 g/mol |

| Mechanism of Action | Amino acid transporter substrate |

| Antitumor Activity | High tumor-to-normal ratio (20:1 to 115:1) |

| Toxicological Risks | Skin irritation, eye damage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。